Cas no 187977-75-9 (ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate)

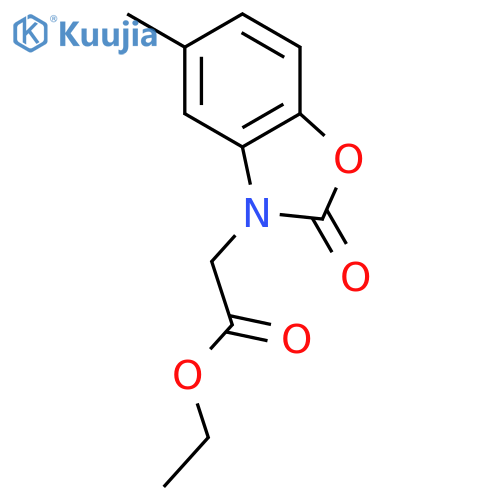

187977-75-9 structure

商品名:ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 3(2H)-Benzoxazoleacetic acid, 5-methyl-2-oxo-, ethyl ester

- ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate

- ethyl 2-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

- ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

- MLS000708195

- SMR000287662

- HMS1491K10

- AT-057/42282919

- Z57728696

- ethyl 2-(5-methyl-2-benzoxazolinone-3-yl)acetate

- IDI1_024476

- BRD-K25122747-001-01-4

- 187977-75-9

- STK894990

- F1546-0029

- (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid ethyl ester

- CS-0214326

- AKOS000571340

- ethyl 2-(5-methyl-2-benzoxazolinon-3-yl)acetate

- ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

- HMS2704J09

- CHEMBL1901634

- ChemDiv3_006566

- SCHEMBL16186527

-

- インチ: InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3

- InChIKey: DIIXTIKZEOGSPV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 235.08445790Da

- どういたいしつりょう: 235.08445790Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.8Ų

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1546-0029-5mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-40mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-2μmol |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-10mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-50mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-10μmol |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-5μmol |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-3mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-20mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1546-0029-25mg |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |

187977-75-9 | 90%+ | 25mg |

$109.0 | 2023-07-28 |

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

187977-75-9 (ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量